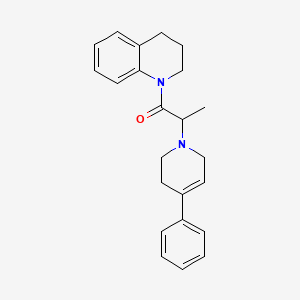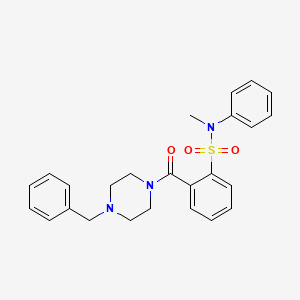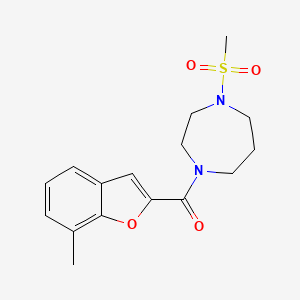![molecular formula C18H14N4O3 B7535417 1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CEP-701 and has been the subject of extensive research due to its promising therapeutic properties.
Mecanismo De Acción
The mechanism of action of CEP-701 involves its ability to inhibit the activity of receptor tyrosine kinases, which are enzymes involved in cell signaling pathways. Specifically, CEP-701 targets the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR), which are overexpressed in many types of cancer cells. By inhibiting these receptors, CEP-701 can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, CEP-701 has been shown to inhibit the activity of FLT3 and PDGFR, leading to reduced cell growth and survival. In neurodegenerative disorders, CEP-701 has been shown to reduce inflammation and oxidative stress, which are major contributors to neuronal damage. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-701 has several advantages for lab experiments, including its high potency and selectivity for FLT3 and PDGFR. Additionally, CEP-701 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CEP-701 also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CEP-701, including the development of more effective formulations for clinical use, the identification of new targets for CEP-701 in various diseases, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CEP-701 and its effects on various cellular pathways. Overall, CEP-701 has significant potential for the development of new therapies for a range of diseases, and continued research in this area is warranted.
Métodos De Síntesis
The synthesis of CEP-701 involves the condensation of 4-cyanobenzaldehyde with 3-(1,3-dioxoisoindol-5-yl)propionic acid to form the intermediate 1-(4-cyanophenyl)-3-(1,3-dioxoisoindol-5-yl)prop-2-en-1-one. This intermediate is then reacted with urea to yield the final product, 1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea.
Aplicaciones Científicas De Investigación
CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, CEP-701 has been shown to inhibit the growth of tumor cells by blocking the activity of receptor tyrosine kinases. In neurodegenerative disorders, CEP-701 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.
Propiedades
IUPAC Name |
1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10(12-4-2-11(9-19)3-5-12)20-18(25)21-13-6-7-14-15(8-13)17(24)22-16(14)23/h2-8,10H,1H3,(H2,20,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNSNWQBLOREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

